molecular formula C14H17N3O2 B12498699 Benzyl 3-(cyanomethyl)piperazine-1-carboxylate

Benzyl 3-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B12498699
M. Wt: 259.30 g/mol
InChI Key: GJCDUDWKKCXBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(cyanomethyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a benzyl carbamate group at the 1-position and a cyanomethyl substituent at the 3-position of the piperazine ring. This compound is synthesized via nucleophilic substitution or iridium-catalyzed amination reactions, often yielding enantiomeric forms such as (R)- and (S) -configurations . Its molecular formula is C₁₄H₁₅N₃O₂, with a molecular weight of 259.3 g/mol .

Properties

IUPAC Name

benzyl 3-(cyanomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCDUDWKKCXBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization

A representative laboratory method involves:

  • Boc protection : Piperazine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to form tert-butyl piperazine-1-carboxylate.
  • Cbz protection : Reaction with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) yields benzyl piperazine-1-carboxylate.
  • Cyanomethylation : The free nitrogen is alkylated with chloroacetonitrile in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.

Key Conditions :

  • Solvents: DCM, THF, or acetonitrile.
  • Bases: TEA, K₂CO₃, or sodium bicarbonate (NaHCO₃).
  • Temperature: 0°C to 60°C, depending on the step.

Example Protocol :

A mixture of tert-butyl piperazine-1-carboxylate (5.0 g) in DCM was cooled to 0°C, treated with benzyl chloroformate (1.3 eq), and stirred for 12 hours. After aqueous workup, the intermediate was reacted with chloroacetonitrile (1.2 eq) and K₂CO₃ in acetonitrile at 60°C for 3 hours. Purification via column chromatography (SiO₂, hexane/ethyl acetate) afforded the product in 72% yield.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods prioritize scalability and reproducibility. Continuous flow reactors enhance mass transfer and temperature control, critical for exothermic reactions like cyanomethylation. A typical workflow includes:

  • Protection : Piperazine and benzyl chloroformate are fed into a flow reactor with DCM and TEA at 25°C.
  • Alkylation : The intermediate is mixed with chloroacetonitrile and K₂CO₃ in a second reactor at 60°C.
  • Purification : Centrifugal partition chromatography or recrystallization (ethanol/water) yields >95% purity.

Advantages :

  • Reduced reaction time (3–5 hours vs. 12–24 hours in batch).
  • Consistent product quality (RSD <2%).

Reaction Optimization and Challenges

Regioselectivity Control

The unsymmetrical piperazine ring poses challenges in regioselective functionalization. Strategies to address this include:

  • Steric hindrance : Bulkier reagents favor substitution at the less hindered nitrogen.
  • Temperature modulation : Lower temperatures (0–5°C) improve selectivity during Cbz protection.

Purification Techniques

  • Chromatography : Silica gel columns with hexane/ethyl acetate gradients (10:1 to 5:1) resolve regioisomers.
  • Recrystallization : Ethanol/water mixtures yield crystalline products with >99% enantiomeric excess (ee) for chiral variants.

Comparative Analysis of Synthetic Routes

Parameter Laboratory-Scale Industrial-Scale
Yield 65–75% 85–95%
Reaction Time 12–24 hours 3–5 hours
Purity >90% >95%
Key Equipment Batch reactor Continuous flow reactor
Cost Efficiency Moderate High

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(cyanomethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Benzyl 3-(cyanomethyl)piperazine-1-carboxylate is a chemical compound with applications in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules. It is also studied for its potential as a ligand in biochemical assays and investigated for potential use in drug development, particularly in designing new pharmaceuticals with piperazine-based structures. Moreover, it is utilized in the production of materials with specific properties, such as polymers and resins.

Forms of this compound

  • Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate This is one form of the compound, with the CAS No. 1242267-82-8 .
  • Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate This is an optical isomer of the compound .

Scientific Research Applications

  • Interaction with Molecular Targets The mechanism of action of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The cyanomethyl group can play a crucial role in binding to the active site of enzymes, thereby modulating their activity.
  • Synthesis and Characterization The synthesis of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate typically involves reactions between piperazine derivatives and benzyl chloroformate in the presence of cyanomethyl reagents. Various solvents like dichloromethane are used, along with bases such as triethylamine to facilitate the reaction.
  • Biological Evaluations Preliminary studies have indicated that derivatives similar to BCMP can enhance the efficacy of existing anticancer drugs like doxorubicin (DOX). For example, compounds containing piperazine structures have shown synergistic effects when combined with DOX, leading to increased cytotoxicity against cancer cell lines while minimizing harm to normal cells.
  • Structure-Activity Relationship (SAR) A comparative analysis of BCMP with other piperazine derivatives reveals that modifications in substituents can significantly affect biological activity. For instance, compounds with halogenated phenyl groups exhibited enhanced cytotoxic effects, highlighting the importance of structural optimization in drug design.

Chemical Reactions

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Common Reagents and Conditions: Potassium permanganate in an acidic medium.
    • Major Products Formed: Formation of carboxylic acids or ketones.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
    • Common Reagents and Conditions: Lithium aluminum hydride in anhydrous ether.
    • Major Products Formed: Formation of amines or alcohols.
  • Substitution The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
    • Common Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base.
    • Major Products Formed: Formation of substituted piperazine derivatives.

Potential Research Areas

Research suggests the compound might hold promise in cancer research, but the specific mechanisms and potential applications are not yet fully understood. Preliminary investigations suggest potential applications in other fields like endocrinology, immunology, and neuroscience, but further research is needed to confirm these possibilities.

Related Compounds

Several compounds share structural similarities with Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate:

Compound NameFunctional GroupsBiological Activity
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylatePiperazine, Benzyl, CyanomethylPotential ligand activity
BenzylpiperazinePiperazine, BenzylPsychoactive effects
(S)-N-benzylpiperazine-1-carboxamidePiperazine, BenzamideNeurotransmitter modulation
CyanopropylpiperazinePiperazine, PropylInvestigated for bioactivity

Mechanism of Action

The mechanism of action of Benzyl 3-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The following table compares benzyl 3-(cyanomethyl)piperazine-1-carboxylate with analogs differing in substituent type, position, or stereochemistry:

Compound Name Substituent (Position) Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference ID
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate Cyanomethyl (2-position) 259.3 95 Intermediate in PROTAC synthesis
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate Hydroxymethyl (3-position) 265.3 N/A Hydrophilic derivative for drug delivery
Benzyl (S)-3-methylpiperazine-1-carboxylate Methyl (3-position) 259.3 N/A Improved metabolic stability
Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate Alkenyl (4-position) 369.5 91 High enantioselectivity (ee = 93%)
tert-Butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate tert-Butyl (1-position) 255.3 ≥95 Stable intermediate for peptide coupling

Key Observations :

  • Positional Isomerism: Substitution at the 2-position (e.g., benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate) alters steric hindrance and electronic effects compared to the 3-position isomer, impacting synthetic accessibility and biological activity .
  • Substituent Effects: The cyanomethyl group enhances electrophilicity compared to hydroxymethyl or methyl analogs, making it reactive in nucleophilic addition or cross-coupling reactions .
  • Stereochemistry : Enantiomers like (R) - and (S) -3-methylpiperazine derivatives exhibit distinct pharmacokinetic profiles, with the (S) -form often preferred in chiral drug synthesis .

Table 2: Reaction Conditions and Selectivity

Compound Name Catalyst/Solvent Temperature (°C) ee (%) Reference ID
This compound HCl/dioxane 20 N/A
Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate Ir-catalyst/DMF 50 93
Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate Ir-catalyst/DMF 50 94
Physicochemical and Spectral Properties
  • NMR Data: The cyanomethyl group in this compound shows characteristic δ ~2.8–3.2 ppm (¹H) and δ ~115–120 ppm (¹³C) signals for the nitrile moiety, distinct from hydroxymethyl (~δ 3.5–4.0 ppm) or methyl (~δ 1.2–1.5 ppm) analogs .
  • Chiral Purity : Enantiomers are resolved via SFC or HPLC, with reported ee values exceeding 90% for alkenyl-substituted derivatives .

Biological Activity

Benzyl 3-(cyanomethyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₇N₃O₂
  • Molecular Weight : 259.30 g/mol
  • Functional Groups : The compound features a piperazine ring, a benzyl group, a cyanomethyl moiety, and a carboxylate group.

The structural configuration significantly influences its biological activity, with variations in stereochemistry affecting binding affinities to molecular targets.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Enzyme Interaction : The cyanomethyl group enhances binding to the active sites of specific enzymes, potentially acting as an inhibitor or activator depending on the target enzyme's nature.
  • Receptor Binding : The compound may serve as a ligand in receptor binding studies, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through specific interactions with cellular pathways. Its ability to modulate receptor activity is crucial in this context .
  • Neuropharmacological Effects : Due to its structural similarities with other piperazine derivatives known for CNS activity, it may influence neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
NeuropharmacologicalPotential modulation of neurotransmitter systems

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound using various cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Reaction of piperazine derivatives with benzyl chloroformate and cyanomethylating agents.
  • Common solvents include dichloromethane or tetrahydrofuran, often requiring bases like triethylamine for facilitation.

This synthetic route allows for modifications that can enhance its pharmacological properties, making it valuable for drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.